3-Fluoro-2-methoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOOXZGGYVXUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372015 | |
| Record name | 3-fluoro-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106428-05-1 | |
| Record name | 3-Fluoro-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106428-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluoro-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Chemical Transformations of 3 Fluoro 2 Methoxybenzoic Acid
Established Synthetic Routes for 3-Fluoro-2-methoxybenzoic Acid
Multi-step Organic Synthesis Approaches
The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. Two plausible and commonly employed strategies are outlined below.
Route 1: Ortho-lithiation of 3-Fluorobenzoic Acid
This approach utilizes the directing effect of the carboxylate group to introduce a substituent at the ortho position.
Step 1: Deprotonation and Directed Ortho-Metalation. 3-Fluorobenzoic acid is treated with a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The carboxyl group directs the lithiation to the C2 position.
Step 2: Introduction of a Hydroxyl Group. The resulting ortho-lithiated species is then reacted with an oxygen electrophile. A common reagent for this purpose is a borate (B1201080) ester, such as trimethyl borate, followed by oxidative workup with hydrogen peroxide. This sequence introduces a hydroxyl group at the 2-position, yielding 3-fluoro-2-hydroxybenzoic acid.
Step 3: Methylation. The final step involves the methylation of the hydroxyl group to form the desired methoxy (B1213986) group. This can be achieved using a methylating agent like dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a base such as potassium carbonate.
| Step | Reactants | Reagents | Product |
| 1 | 3-Fluorobenzoic acid | 1. s-BuLi, TMEDA, THF, -78 °C | 2-Lithio-3-fluorobenzoate |
| 2 | 2-Lithio-3-fluorobenzoate | 1. B(OCH3)3; 2. H2O2 | 3-Fluoro-2-hydroxybenzoic acid |
| 3 | 3-Fluoro-2-hydroxybenzoic acid | (CH3)2SO4, K2CO3 | This compound |
Route 2: Nucleophilic Aromatic Substitution (SNAr) on a Difluoro Precursor
This strategy relies on the displacement of a fluoride (B91410) ion by a methoxide (B1231860) nucleophile.
Step 1: Starting Material. The synthesis commences with 2,3-difluorobenzoic acid.
Step 2: Nucleophilic Aromatic Substitution. The difluoro-substituted ring is activated towards nucleophilic attack. Treatment with sodium methoxide (NaOMe) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures facilitates the substitution of one of the fluorine atoms with a methoxy group. The position of substitution is influenced by the electronic effects of the substituents, with the fluorine at the 2-position being susceptible to displacement.
| Step | Reactant | Reagent | Product |
| 1 | 2,3-Difluorobenzoic acid | NaOCH3, DMF, heat | This compound |
Strategies for Fluorine Atom Introduction
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of fluorinated compounds. One common strategy involves electrophilic fluorination.
Starting with 2-methoxybenzoic acid, direct fluorination can be achieved using an electrophilic fluorinating agent. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose. The reaction is typically carried out in a suitable solvent, and the regioselectivity of the fluorination is directed by the existing methoxy and carboxylic acid groups. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects will influence the position of fluorination, with the 3-position being a likely site for substitution.
Methoxy Group Installation and Functionalization
The installation of the methoxy group is another key transformation. As described in the multi-step synthesis approaches, this can be achieved through two primary methods:
Nucleophilic Aromatic Substitution (SNAr): As detailed in Route 2, a fluoride ion on a suitably activated aromatic ring (e.g., 2,3-difluorobenzoic acid) can be displaced by a methoxide nucleophile. This reaction is a cornerstone of aromatic ether synthesis.
Methylation of a Hydroxyl Group: As outlined in Route 1, if the synthesis proceeds through a hydroxybenzoic acid intermediate (e.g., 3-fluoro-2-hydroxybenzoic acid), the methoxy group can be installed via methylation. Common methylating agents include dimethyl sulfate and methyl iodide, typically used in the presence of a base to deprotonate the hydroxyl group.
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies.
Catalytic Methods and Reaction Optimization
Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and waste reduction.
Palladium-Catalyzed C-H Activation/Functionalization: Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds. In the context of this compound synthesis, a potential catalytic approach could involve the ortho-C-H methoxylation of 3-fluorobenzoic acid. This would require a suitable palladium catalyst and a methoxylating agent, potentially offering a more direct route to the target molecule and avoiding the use of stoichiometric organolithium reagents.
Reaction Optimization through Flow Chemistry: Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time. For reactions like nucleophilic aromatic substitution, which can be exothermic and require precise temperature control, a flow reactor setup can improve safety and yield. The continuous nature of flow synthesis also allows for easier scalability.
Environmentally Benign Synthetic Procedures
The principles of green chemistry aim to reduce the environmental impact of chemical processes.
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research into greener alternatives is ongoing, with solvents like supercritical CO2, ionic liquids, and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) being explored for various organic transformations, including aromatic substitutions. The use of water as a solvent, where possible, is also a key aspect of green synthesis.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. For the installation of the methoxy group, biocatalytic O-methylation of a catechol-like precursor (a dihydroxybenzoic acid) could be a viable green approach. Catechol-O-methyltransferases (COMTs) are enzymes that can selectively methylate hydroxyl groups on aromatic rings, operating under mild, aqueous conditions. This approach would represent a significant step towards a more sustainable synthesis of this compound.
Industrial Scale-Up Considerations and Process Intensification
The industrial production of fine chemicals such as this compound is increasingly moving away from traditional batch processing towards more efficient, safer, and sustainable continuous flow manufacturing. cetjournal.itnih.gov Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key driver of this transition. cetjournal.it For the synthesis of substituted benzoic acids and their derivatives, continuous flow reactors, particularly microreactors, offer significant advantages over batch reactors. These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and highly exothermic reactions. dntb.gov.uaresearchgate.net
A critical step in the synthesis of many substituted aromatic compounds is nitration, a notoriously hazardous reaction when performed on a large scale in batch due to its high exothermicity and the use of potent nitrating agents. cetjournal.itnih.gov The intensification of nitration processes for compounds like 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid has been successfully demonstrated in droplet-based microreactors, showcasing the potential for safer and more efficient production. dntb.gov.ua Similarly, the synthesis of 4-fluoro-2-methoxy-5-nitrophenol, an intermediate for the drug Linzagolix, highlights the application of continuous flow for nitration of a related methoxy-substituted fluoro-aromatic compound. nih.gov These examples serve as a model for the potential industrial-scale synthesis of derivatives of this compound, where electrophilic substitution is required.
The move to continuous flow also facilitates the integration of multiple reaction and purification steps into a single, streamlined process. nih.gov This "telescoped" approach minimizes manual handling, reduces waste, and can significantly shorten production times. For instance, a two-step continuous flow synthesis of 2,4,5-trifluorobenzoic acid has been developed, demonstrating the feasibility of multi-step synthesis in a continuous setup. researchgate.net The principles of process intensification, such as shifting from batch to continuous processing and integrating synthesis and purification steps, are directly applicable to the industrial-scale production of this compound and its derivatives, leading to more economical and environmentally friendly manufacturing processes.
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, high surface-area-to-volume ratio |
| Safety | Higher risk with hazardous reactions | Inherently safer due to small reaction volumes |
| Control | Less precise control over parameters | Precise control of temperature, pressure, time |
| Scalability | Scaling up can be challenging | "Scaling out" by parallelizing reactors |
| Process Integration | Difficult to integrate multiple steps | Well-suited for telescoped synthesis |
Advanced Chemical Reactions and Derivatization of this compound Scaffold
The this compound scaffold is a versatile building block in organic synthesis, amenable to a wide range of chemical transformations that allow for the introduction of diverse functionalities.
Electrophilic and Nucleophilic Aromatic Substitutions
The electronic properties of the fluorine and methoxy substituents, along with the carboxylic acid group, dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The methoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director. The interplay of these directing effects can be complex. For instance, in the nitration of 3-fluoro-2-substituted benzoic acids, the substitution pattern is influenced by the nature of the other substituent. ossila.com
Nucleophilic aromatic substitution (SNAr) on the this compound ring is also a viable transformation, particularly for the displacement of the fluorine atom. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. libretexts.org In this context, the fluorine atom itself, due to its high electronegativity, activates the ring towards nucleophilic attack, making it a good leaving group in SNAr reactions, contrary to its behavior in SN1 and SN2 reactions. ebyu.edu.trstackexchange.com The carboxylic acid group can also participate in directing and activating the ring for nucleophilic attack. It has been shown that unprotected ortho-fluoro and ortho-methoxy benzoic acids can undergo SNAr with organolithium and Grignard reagents to displace the ortho-substituent. researchgate.net
Carboxylic Acid Group Transformations
The carboxylic acid moiety of this compound is a prime site for derivatization. Standard transformations include:
Esterification: Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method. ossila.com For fluorinated aromatic carboxylic acids, heterogeneous catalysts like UiO-66-NH2 have been used for methyl esterification with methanol, offering a more sustainable alternative to traditional methods. rsc.orgresearchgate.net Microwave-assisted esterification has also been shown to be an efficient method for substituted benzoic acids. researchgate.net
Amide Formation: Coupling of the carboxylic acid with amines to form amides is a fundamental transformation in medicinal chemistry. This typically requires activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).
Acyl Chloride Synthesis: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride. ossila.com This intermediate is a versatile precursor for the synthesis of esters, amides, and for Friedel-Crafts acylation reactions. ossila.com
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, benzyl (B1604629) alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
A related compound, 3-fluoro-4-methoxybenzoic acid, has been converted into its hydrazide derivative, which is a precursor for the synthesis of antimicrobial oxadiazoles. ossila.com This demonstrates the utility of carboxylic acid transformations in generating medicinally relevant scaffolds.
Modifications of Fluoro and Methoxy Groups
The fluoro and methoxy groups on the aromatic ring can also be targets for chemical modification.
Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). google.com Selective demethylation can sometimes be achieved based on the substitution pattern of the aromatic ring.
Defluorination: While the C-F bond is generally strong, defluorination of aromatic compounds can be achieved under specific conditions. Nucleophilic aromatic substitution, as discussed earlier, can result in the displacement of the fluoride ion. ebyu.edu.tr Reductive defluorination is another possibility, though less common for aryl fluorides compared to their aliphatic counterparts. Microbial defluorination of fluorinated carboxylic acids has been observed, suggesting potential biotechnological routes for modifying the fluoro substituent. nih.govresearchgate.netnsf.govillinois.edu
Metal-Catalyzed Coupling Reactions and Their Relevance
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound derivatives can serve as substrates in these transformations.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. If the fluorine atom in a derivative of this compound is replaced with a different halogen (e.g., bromine or iodine), the resulting compound can participate in Suzuki-Miyaura coupling to form biaryl structures.
Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound could be used to introduce an alkenyl substituent onto the aromatic ring. mychemblog.comlibretexts.orgrsc.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.orgjk-sci.comepa.gov It is a key method for the synthesis of arylamines, which are prevalent in pharmaceuticals. A halogenated derivative of this compound would be a suitable substrate for this transformation.
These coupling reactions are highly relevant in drug discovery and development for the synthesis of complex molecules with tailored properties.
Radical Reactions and Mechanistic Insights
Radical chemistry offers unique pathways for the functionalization of this compound.
Decarboxylative Functionalization: The carboxylic acid group can be removed and replaced with another functional group via a radical mechanism. Photoredox catalysis has enabled the radical decarboxylative fluorination of aromatic carboxylic acids. researchgate.netresearchgate.net Similarly, a photoinduced ligand-to-metal charge transfer (LMCT) strategy has been developed for the decarboxylative hydroxylation of benzoic acids, providing a mild route to phenols. nih.gov Oxidative decarboxylation of benzoic acid can also be induced by peroxyl radicals. nih.gov These methods provide a way to generate an aryl radical from the parent carboxylic acid, which can then be trapped by various reagents.
Mechanistic Insights: The generation of aryl radicals from benzoic acids typically involves an initial single-electron transfer (SET) from the carboxylate to a photocatalyst or metal complex, followed by rapid decarboxylation. The resulting aryl radical can then engage in a variety of bond-forming reactions. Understanding the mechanisms of these radical reactions is crucial for developing new and selective transformations.
Applications in Medicinal Chemistry and Pharmaceutical Sciences Research
3-Fluoro-2-methoxybenzoic Acid as a Privileged Scaffold for Drug Discovery
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. This compound and its isomers are considered privileged structures because their inherent features—a carboxylic acid for various coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy (B1213986) group to modulate potency and solubility—make them versatile starting points for creating diverse libraries of compounds with potential therapeutic applications. nih.govtandfonline.comtandfonline.com This scaffold is frequently utilized as a key intermediate in the synthesis of complex molecules aimed at a wide range of biological targets. biosynth.comnordmann.global
This compound is a versatile chemical building block used in the synthesis of more complex fine chemicals and pharmaceutical compounds. biosynth.comnordmann.global Its structural isomers and related derivatives are instrumental in creating novel pharmaceutical intermediates and APIs. The carboxylic acid group allows for standard transformations like esterification, amidation, and reduction, while the fluoro and methoxy substituents guide reactivity and confer desirable pharmacological properties. vulcanchem.com
For instance, related fluorinated benzoic acids are crucial in synthesizing APIs for various diseases. 3-Fluoro-4-methoxybenzoic acid is used to prepare esters with a ligustrazine moiety for potential Alzheimer's disease treatment and can be converted into hydrazides for synthesizing antimicrobial oxadiazoles. ossila.com Similarly, derivatives of 4-fluoro-2-methoxybenzoic acid have been developed as anti-inflammatory and analgesic agents. chemimpex.com The synthesis of diarylmethanes, which are key building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors, can be achieved from the related 3-fluoro-2-methylbenzoic acid through processes like Friedel-Crafts acylation. ossila.com In oncology research, a derivative of 3-fluorobenzoic acid was used to create a compound that showed potent antiproliferative activity against tumor cells by inhibiting the epidermal growth factor receptor (EGFR). tandfonline.com
The table below summarizes examples of APIs and intermediates synthesized using fluorinated methoxybenzoic acid scaffolds.
| Scaffold/Intermediate Used | Resulting Compound/Class | Therapeutic Target/Application |
| 3-Fluorobenzoic acid | 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide | EGFR inhibitor for cancer therapy tandfonline.com |
| 5-Fluoro-2-methoxy-benzoic acid | (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide | Pyrazole carboxamide derivatives google.com |
| 3-Fluoro-4-methoxybenzoic acid | Esters with ligustrazine moiety | Alzheimer's disease treatment ossila.com |
| 3-Fluoro-4-methoxybenzoic acid | 1,3,4-Oxadiazole derivatives | Antimicrobial agents ossila.com |
| 5-Chloro-4-fluoro-2-methoxybenzoic acid | Salicylanilide derivatives | Hepatitis B Virus (HBV) inhibitors nih.gov |
This table is based on data for structurally related compounds to illustrate the utility of the fluoromethoxybenzoic acid scaffold.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, chemists can identify the key functional groups responsible for its therapeutic effects. Derivatives of this compound are frequently used in such studies to understand the distinct roles of the fluorine and methoxy groups.
In a study investigating inhibitors of α-synuclein aggregation, a key process in Parkinson's disease, researchers assessed various benzoic acid derivatives to establish an SAR. frontiersin.org They specifically included derivatives with fluoro and methoxy groups to probe the role of these substituents in place of hydroxyl groups, determining that the number and position of these moieties on the phenyl ring were critical for inhibitory activity. frontiersin.org Another SAR study focused on developing potent Hepatitis B Virus (HBV) inhibitors from salicylamide (B354443) derivatives. nih.gov The researchers used 5-chloro-4-fluoro-2-methoxybenzoic acid as a key intermediate, demonstrating that modifications to this "privileged fragment" significantly impacted anti-HBV activity. nih.gov
The following table outlines general SAR findings for benzoic acid derivatives, highlighting the influence of different substituents.
| Structural Modification | Impact on Biological Activity | Example Context |
| Number and position of hydroxyl groups | Critical for inhibition of α-synuclein fibrillation. frontiersin.org | Neurodegenerative Disease Research frontiersin.org |
| Introduction of a fluorine atom | Can enhance binding affinity and metabolic stability. | General Drug Design |
| Substitution on the aniline (B41778) moiety of salicylanilides | Modulates anti-HBV activity; bromo and chloro substituents showed high potency. nih.gov | Antiviral Drug Discovery nih.gov |
| Esters of 2,4- and 3,5-dimethoxybenzoic acid | High antifeedant activity against the pine weevil. researchgate.net | Agrochemical Research researchgate.net |
This table summarizes SAR findings from studies on various benzoic acid derivatives to illustrate the principles applied to compounds like this compound.
Pharmacological Modulations via Fluorine and Methoxy Substitutions
The fluorine atom and the methoxy group are not merely passive components of a molecule; they actively modulate a drug's pharmacological profile. Their strategic incorporation, as seen in this compound, is a deliberate tactic to fine-tune potency, efficacy, metabolic stability, and target engagement.
The introduction of fluorine into a drug candidate can significantly enhance its potency. mdpi.com Due to its high electronegativity, a fluorine atom can alter the acidity (pKa) of nearby functional groups and engage in favorable electrostatic and hydrogen-bond interactions with protein targets. mdpi.combenthamscience.com This often leads to increased binding affinity without a significant increase in the molecule's size, as fluorine's van der Waals radius is similar to that of hydrogen. tandfonline.com
A primary challenge in drug development is ensuring a compound remains in the body long enough to exert its therapeutic effect. The body's metabolic enzymes, particularly cytochrome P450 (CYP), are designed to break down foreign molecules. One of the most common and effective strategies to prevent this is the introduction of fluorine. mdpi.com A carbon-fluorine bond is exceptionally strong, and placing a fluorine atom at a metabolically vulnerable position on an aromatic ring can block oxidation by CYP enzymes, thereby increasing the drug's metabolic stability and half-life. nih.govmdpi.com
The methoxy group, however, can present a metabolic liability. It is susceptible to O-demethylation by CYP enzymes, which converts it into a hydroxyl group that can be further metabolized and excreted. tandfonline.comtandfonline.com However, this vulnerability can sometimes be mitigated by the presence of adjacent groups that provide steric hindrance or by electron-withdrawing groups that reduce the electron density of the methoxy group, making oxidation more difficult. tandfonline.com The interplay between the fluorine and methoxy groups in this compound is therefore critical in determining the metabolic fate of its derivatives.
The specific arrangement of substituents on the this compound scaffold directly influences how its derivatives interact with biological targets like receptors and enzymes. The fluorine atom enhances binding affinity through electrostatic interactions and by forming strong hydrogen bonds with receptor sites. benthamscience.com
The methoxy group contributes to binding by acting as a hydrogen bond acceptor. tandfonline.comnih.gov Its ability to occupy small, specific pockets in a binding site can be crucial for achieving high affinity and selectivity. youtube.com Derivatives of fluorinated benzoic acids are often investigated as enzyme inhibitors. For example, related compounds have been explored as inhibitors of protein tyrosine phosphatases and other enzymes. vulcanchem.comchemimpex.comgoogle.com In one study, a library of compounds that included o-substituted benzoic acids was screened for inhibition of the TC-PTP enzyme, highlighting the importance of this structural class in enzyme inhibition research. google.com
Specific Therapeutic Area Research and Development Leveraging this compound Scaffolds
The versatility of the this compound structure has been harnessed by medicinal chemists to design and synthesize novel molecules targeting a range of diseases. The following sections detail the application of this scaffold in specific therapeutic areas.
While direct research on this compound as an anti-inflammatory agent is not extensively documented in the provided results, related structures highlight the potential of fluorinated and methoxy-substituted benzoic acids in this field. For instance, 4-fluoro-2-methoxybenzoic acid is noted as a valuable intermediate in the synthesis of novel anti-inflammatory and analgesic agents. chemimpex.com Its structure allows for modifications that could lead to improved efficacy in drug formulations. chemimpex.com Similarly, 4-fluoro-3-methoxybenzoic acid is utilized as a building block for developing new therapeutic agents, including anti-inflammatory medications. netascientific.com The synthesis of nonsteroidal anti-inflammatory agents has also been described using related methoxyphenyl derivatives, suggesting a broader potential for this class of compounds. google.com
This compound has been identified as a useful intermediate in the preparation of complex compounds, including those with applications as antipsychotics and anticonvulsants. biosynth.com The core structure is considered a versatile building block for fine chemicals, which are then used in the synthesis of these pharmaceuticals. biosynth.com
The this compound scaffold and its derivatives have been investigated for their potential against various infectious agents.
Antimicrobial: Research into related compounds, such as 4-fluorobenzoic acid hydrazide derivatives, has shown promising antimicrobial activity. nih.gov For example, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide has demonstrated antibacterial activity against Staphylococcus aureus. nih.gov
Antituberculosis: Derivatives of fluorinated benzoic acids have shown potential as antituberculosis agents. For instance, hydrazide-hydrazones based on 4-substituted benzoic acids have been screened for antituberculosis activity, with some derivatives showing significant inhibition of Mycobacterium tuberculosis. nih.gov Additionally, 3,5-dialkoxypyridine analogues of bedaquiline, which can be synthesized from related building blocks, are potent antituberculosis agents. ossila.com The development of novel nitazoxanide (B1678950) derivatives, starting from a scaffold that can be conceptually related, has also yielded compounds with activity against Mycobacterium tuberculosis. acs.org
Antiviral and Antimalarial: While direct evidence for the use of this compound in antiviral or antimalarial drug development is not explicitly detailed, the broader class of hydrazone derivatives, which can be synthesized from benzoic acids, has been explored for these activities. nih.gov
The development of treatments for neurodegenerative diseases like Alzheimer's often involves the synthesis of cholinesterase inhibitors. nih.govnih.gov The cholinergic hypothesis of Alzheimer's disease suggests that cognitive decline is linked to a deficit in acetylcholine. nih.gov Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, thereby increasing its availability in the brain. nih.govnih.gov
Research has shown that 3-fluoro-4-methoxybenzoic acid, a related compound, is used as an intermediate in the preparation of active pharmaceutical ingredients for the treatment of Alzheimer's disease. ossila.com Specifically, it can be used to synthesize esters with a ligustrazine moiety. ossila.com The synthesis of fluoroquinolone-based cholinesterase inhibitors has also been explored, demonstrating the utility of fluorinated aromatic compounds in this area. arabjchem.org
Table 1: Research on this compound Derivatives in Neurodegenerative Disease
| Derivative Class | Therapeutic Target | Research Focus |
| Esters with ligustrazine moiety | Alzheimer's Disease | Synthesis from 3-fluoro-4-methoxybenzoic acid. ossila.com |
| Fluoroquinolone-based compounds | Cholinesterase Inhibition | Synthesis and evaluation of inhibitory activity. arabjchem.org |
In the realm of cancer research, targeting poly(ADP-ribose) polymerase 1 (PARP1) is a key strategy, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. nih.govoncoscience.us PARP inhibitors can induce synthetic lethality in these cancer cells. nih.govoncoscience.us
While direct synthesis of PARP1 inhibitors from this compound is not specified, the general class of fluorinated and methoxy-substituted aromatic compounds serves as a foundational element in the design of various enzyme inhibitors. The development of next-generation PARP1-selective inhibitors, which aim for greater efficacy and better safety profiles than first-generation dual PARP1/2 inhibitors, highlights the ongoing innovation in this field. ecancer.org
Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of medications that have shown significant benefits in cardiovascular and kidney disease, particularly in patients with type 2 diabetes. dovepress.comuni-regensburg.de These inhibitors work by increasing the urinary excretion of glucose and sodium. dovepress.com
The molecular structures of SGLT2 inhibitors often contain substituted aromatic rings. While a direct link to this compound is not established in the provided information, the principles of medicinal chemistry suggest that such building blocks are valuable for creating the complex architectures of SGLT2 inhibitors. Research in this area focuses on understanding the cardiorenal protective mechanisms of these drugs, which include improving cardiac metabolism and reducing cardiac remodeling. uni-regensburg.de
Modulators of Premature Translation Termination
Research into small molecules that can modulate premature translation termination (PTC) represents a significant therapeutic strategy for genetic diseases caused by nonsense mutations. These mutations introduce a premature stop codon into the mRNA, leading to the production of a truncated, non-functional protein. Small molecule modulators, often called read-through agents, can induce the ribosome to bypass the PTC, allowing for the synthesis of a full-length, functional protein.
While a direct role for This compound as a modulator of premature translation termination has not been prominently reported in publicly available scientific literature, the structurally related benzoic acid derivative, Ataluren (B1667667) (formerly PTC124), is a key non-aminoglycoside compound extensively investigated for this purpose. Ataluren's chemical name is 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. cornell.eduacs.org The exploration of ataluren and its analogues provides a critical framework for understanding how benzoic acid derivatives can be developed as therapeutic agents for genetic disorders.
Nonsense mutations are responsible for approximately 11% of all inherited disease-causing gene lesions. google.com The therapeutic strategy of inducing read-through of these premature stop codons offers advantages over gene therapy, as it maintains the endogenous control of gene expression and is not specific to a single gene, allowing for the potential treatment of a wide range of genetic conditions. google.com
Ataluren and its Analogues
Ataluren was identified through high-throughput screening and has been shown to promote the read-through of premature termination codons, with a particular effectiveness for the UGA stop codon. cornell.edu Its mechanism of action is believed to involve an interaction with the ribosome, which allows for the insertion of a near-cognate tRNA at the site of the nonsense mutation, enabling the continuation of translation. chemicalbook.com This is distinct from the mechanism of aminoglycoside antibiotics, another class of read-through agents, which are known to have significant toxic side effects. chemicalbook.comnih.gov
The development of ataluren spurred further research into non-aminoglycoside read-through agents, with a focus on improving potency and reducing any potential off-target effects. jst.go.jp Studies have explored various analogues of ataluren to establish structure-activity relationships. For instance, modifications to the carboxylic acid group of ataluren have been investigated, with some non-acidic analogues also demonstrating read-through activity, suggesting that the carboxyl group is not essential for the compound's function. cornell.edujst.go.jp
Computational modeling and in vitro assays are key tools in the development of these modulators. For example, a Green Fluorescent Protein (GFP)-reporter cell-based assay was used to test the ability of ataluren to promote the read-through of a TGA premature stop codon. cornell.edu Molecular dynamics simulations have also been employed to study the interaction between ataluren and the mRNA, suggesting a specific interaction with the UGA nonsense codon. cornell.edu
Research into ataluren analogues has led to the identification of new chemical scaffolds with potential read-through activity. nih.gov For example, a new analogue, NV2445, showed promising activity in both luciferase assays and in cells expressing a nonsense mutation in the CFTR-mRNA, which is associated with cystic fibrosis. nih.gov
The synthesis of ataluren typically begins with starting materials such as 3-cyanobenzoic acid or its methyl ester, which undergoes a series of reactions to form the characteristic 1,2,4-oxadiazole (B8745197) ring connected to the benzoic acid moiety. acs.orgchemicalbook.comvulcanchem.com There is no evidence in the reviewed literature to suggest that this compound is used as a precursor in the synthesis of ataluren or its known analogues.
Role in Agrochemical and Materials Science Research
Agrochemical Applications and Formulation Research
The structural features of fluorinated methoxybenzoic acids make them valuable intermediates in the synthesis of modern agrochemicals. The inclusion of fluorine, in particular, can enhance the biological activity and stability of the resulting products.
3-Fluoro-2-methoxybenzoic acid and its related isomers serve as key intermediates in the production of various herbicides and pesticides. biosynth.comchemimpex.comchemimpex.com The specific arrangement of the fluoro and methoxy (B1213986) groups can influence the molecule's herbicidal or pesticidal activity. For instance, fluorinated building blocks are widely used in the synthesis of agrochemicals, where the fluorine atom can have a dramatic effect on the biological activity of herbicides and insecticides. ossila.com
One of the most well-known herbicides derived from a methoxybenzoic acid structure is Dicamba (3,6-dichloro-2-methoxybenzoic acid). wikipedia.orggoogle.com Dicamba is a selective systemic herbicide effective against a wide range of broadleaf weeds. wikipedia.orgorst.edu It functions as a synthetic auxin, a plant growth regulator, causing susceptible plants to experience uncontrolled growth that outpaces their nutrient supply, ultimately leading to their death. wikipedia.orggoogle.com While not a direct derivative of this compound, the success of Dicamba highlights the utility of the methoxybenzoic acid scaffold in herbicide design. Researchers explore variations, including the strategic placement of fluorine atoms, to develop new herbicidal compounds. google.com For example, compositions containing derivatives of fluorinated benzimidazoles in combination with synthetic auxin herbicides like Dicamba have been developed to enhance weed control. google.com
Table 1: Examples of Methoxybenzoic Acid Derivatives in Herbicide Research
| Compound/Derivative | Application/Finding | Reference(s) |
|---|---|---|
| 3,6-dichloro-2-methoxybenzoic acid (Dicamba) | A selective systemic herbicide used for broadleaf weed control in various crops and non-crop areas. wikipedia.orgorst.edu | wikipedia.orgorst.edu |
| Herbicidal Compositions | Combinations of synthetic auxin herbicides (like Dicamba) with other compounds are used to broaden the spectrum of weed control. google.com | google.com |
| Fluorinated Agrochemicals | The inclusion of fluorine in agrochemical structures is a known strategy to enhance biological activity. ossila.com | ossila.com |
| 4-Fluoro-3-methoxybenzoic acid | Used as an intermediate in the synthesis of herbicides and pesticides, contributing to crop protection. chemimpex.com | chemimpex.com |
| 3-Fluoro-4-methoxybenzoic acid | Serves as a building block in the formulation of effective herbicides and pesticides. chemimpex.com | chemimpex.com |
The incorporation of fluorine into agrochemical molecules, often via intermediates like this compound, is a well-established strategy for enhancing their performance. The high electronegativity and small atomic radius of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. ossila.comcymitquimica.com
These modifications can lead to several benefits:
Increased Bioactivity: The fluorine atom can enhance the binding affinity of the molecule to its target site in the pest or weed, leading to greater efficacy. smolecule.com
Improved Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation within the target organism and in the environment. This can result in a longer-lasting effect. cymitquimica.comsmolecule.com
For example, the fluorinated structure of compounds like 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is noted to enhance metabolic stability and bioactivity, making it a point of interest for creating specialty chemicals, including agrochemicals. smolecule.com This principle is broadly applied in the agrochemical industry to develop more potent and resilient products. ossila.com
Advanced Materials Science Applications
The unique electronic and structural characteristics of this compound and its isomers make them valuable components in the design of advanced materials.
Fluorinated methoxybenzoic acids are utilized as building blocks in the synthesis of high-performance polymers and coatings. chemimpex.comchemimpex.comnetascientific.com The incorporation of these fluorinated monomers can impart desirable properties to the final material, such as:
Chemical Resistance: The strong carbon-fluorine bond enhances the material's resistance to chemical attack. chemimpex.comchemimpex.com
Thermal Stability: Fluorinated polymers often exhibit improved stability at higher temperatures. chemimpex.com
Research in this area explores how different isomers, such as 4-fluoro-3-methoxybenzoic acid and 2-fluoro-3-methylbenzoic acid, can be used to create advanced materials with tailored properties for various industrial applications. chemimpex.comchemimpex.com
This compound and its derivatives are of significant interest in the field of liquid crystal (LC) research. The specific geometry and polarity imparted by the fluoro and methoxy substituents make these molecules excellent scaffolds for creating new liquid crystal materials. For instance, the related compound 3-fluoro-2-methylbenzoic acid is noted as a structural scaffold for bent-core liquid crystals, which are of interest for their unique optical properties in display technologies. ossila.com Aromatic carboxylic acids, in general, are considered valuable building blocks for designing new liquid crystals. smolecule.com
Research has focused on synthesizing novel liquid crystal compounds derived from fluorinated benzoic acids. For example, a series of new compounds containing a 3-fluoro-4-cyanophenoxy group, derived from a related benzoic acid, were synthesized and shown to exhibit nematic liquid crystal phases, which are crucial for display applications. researchgate.net
Table 2: Research on Fluorinated Benzoic Acids in Liquid Crystals
| Starting Material/Derivative | Research Focus | Key Finding | Reference(s) |
|---|---|---|---|
| 3-Fluoro-2-methylbenzoic acid | Use as a structural scaffold. | Suitable for developing bent-core liquid crystals for electronic applications. | ossila.com |
| Derivatives of 3-fluoro-4-methoxybenzoic acid | Synthesis of new liquid crystal materials. | A series of novel compounds with a 3-fluoro-4-cyanophenoxy group exhibited nematic phases. | researchgate.net |
| 2-Fluoro-4-methoxybenzoic acid | Synthesis of new oxadiazoles. | Used as a precursor to synthesize new oxadiazole compounds for materials science applications. | scirp.org |
The tailored electronic properties of molecules derived from this compound make them candidates for use in functional materials for optoelectronic and organic electronic devices. The ability to fine-tune properties like electron affinity and energy levels through fluorination is a key advantage. While direct applications of this compound itself in commercial devices are not widely documented, its role as a building block is critical.
The use of fluorinated building blocks is a common strategy in the development of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine can influence the molecular packing and electronic coupling in thin films, which are crucial for device performance. As a versatile intermediate, this compound is available for researchers developing such advanced electronic materials. bldpharm.comavantorsciences.com
Computational Chemistry and Theoretical Studies of 3 Fluoro 2 Methoxybenzoic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of molecules. These methods allow for a detailed examination of the electronic environment and its influence on chemical behavior and spectroscopic signatures.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule dictates its reactivity. In the case of fluorinated benzoic acid derivatives, the position of the fluorine atom significantly influences the electron distribution within the aromatic ring and the acidity of the carboxylic acid group. The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, a critical factor in drug design for controlling physical properties. researchgate.net
Computational methods like DFT are employed to calculate key electronic descriptors:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. For instance, in a study of fluorocyclopentenyl-purines, a derivative with a small HOMO-LUMO gap of 0.191 eV was identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is vital for predicting how the molecule will interact with other molecules, such as biological receptors.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer interactions, which are crucial for understanding the molecule's stability and electronic properties. researchgate.net
Spectroscopic Property Simulations
Quantum chemical calculations are highly effective in simulating various types of spectra, which can then be compared with experimental data for structural confirmation and analysis.
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical spectra are often scaled to better match experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. For example, in the study of 3-methoxy-2,4,5-trifluorobenzoic acid, DFT-B3LYP calculations were used to analyze the vibrational frequencies. researchgate.net The characteristic C=O stretching frequency of the carboxylic acid is typically observed around 1700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts, when compared to experimental data, are invaluable for structure elucidation. For instance, the chemical shifts of aromatic protons and carbons in halogenated benzoic acid derivatives can be accurately predicted. A comprehensive dataset of computed IR and NMR spectra for a large number of organic molecules has been developed to aid in structure elucidation. chemrxiv.org
Below is a table summarizing the kind of data obtained from these simulations for related compounds.
| Spectroscopic Technique | Calculated Parameter | Typical Application |
| FT-IR/FT-Raman | Vibrational Frequencies | Confirmation of functional groups, structural analysis |
| ¹H and ¹³C NMR | Chemical Shifts | Structure elucidation and confirmation |
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential computational techniques for investigating the three-dimensional structures of molecules and their interactions with biological macromolecules.
Ligand-Receptor Interactions and Binding Affinity Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Docking studies can reveal:
Binding Poses: The most stable orientation of the ligand within the receptor's active site.
Binding Affinity: A score that estimates the strength of the interaction, often expressed as binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a more stable complex.
Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.
For example, molecular docking simulations of 3-amino-5-fluoro-2-methylbenzoic acid derivatives predicted strong binding to the COX-2 enzyme, with a binding energy (ΔG) of -9.8 kcal/mol, suggesting potential anti-inflammatory applications. vulcanchem.com Similarly, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which include fluorinated benzoic acid moieties, showed that they occupy the PI3Kα binding site and engage with key binding residues. mdpi.com
The following table illustrates typical data from molecular docking studies:
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| 3-Amino-5-fluoro-2-methylbenzoic acid | COX-2 | -9.8 | Hydrogen bonding, hydrophobic interactions |
| N-(o-fluorobenzoyl) derivative | PI3Kα | Not specified | Hydrogen bond with key residues |
| Fluorocyclopentenyl-purine C_42 | EGFR | -9.074 to -9.3 | Not specified |
Conformation Analysis and Conformational Biases Induced by Fluorine
The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Fluorine substitution can significantly influence the conformational preferences of a molecule. researchgate.net This is due to a combination of steric and electronic effects, such as the gauche effect and electrostatic interactions.
Conformational analysis can be performed using molecular mechanics or quantum mechanics methods to:
Identify low-energy conformers.
Understand the rotational barriers around single bonds.
Predict how fluorine substitution biases the conformational landscape.
For example, X-ray and NMR studies have shown that a single fluorine substitution in a pyridine-based template can induce conformational biases that are enhanced by ligand interactions, leading to a switch in reaction selectivity. acs.org In the case of 4-Fluoro-2-(phenylamino)benzoic acid, the dihedral angles between the aromatic rings were found to be around 53-56 degrees, indicating a twisted conformation. iucr.org The strategic placement of fluorine can thus be used to lock a molecule into a specific, biologically active conformation.
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SPR and QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. These models are invaluable for predicting the properties of new, unsynthesized compounds.
In a QSAR study, various molecular descriptors are calculated for a set of compounds with known activity. These descriptors can be:
Topological: Based on the 2D structure of the molecule.
Geometrical: Related to the 3D structure.
Electronic: Describing the electron distribution.
Physicochemical: Such as lipophilicity (LogP) and molar refractivity.
Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed activity. frontiersin.org
For instance, a QSAR study on 3-iodochromone derivatives identified that descriptors like DeltaEpsilonC, T_2_Cl_6, and ZCompDipole were major factors influencing their fungicidal activity. frontiersin.org Such studies on derivatives of 3-Fluoro-2-methoxybenzoic acid could help in designing new compounds with enhanced biological activities by optimizing these key descriptors. The introduction of fluorine is a common strategy to improve drug potency and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. researchgate.net
Correlation of Structural Modifications with Biological Activity
The biological activity of derivatives based on the benzoic acid scaffold is intricately linked to the nature and position of their chemical substituents. Computational studies have been pivotal in deciphering these structure-activity relationships (SAR), revealing how minor structural alterations can lead to significant changes in efficacy and target specificity.
Molecular docking studies, for instance, have shown that the presence and location of functional groups like carboxyl acids are critical for ligand-receptor interactions, often by forming hydrogen bonds with amino acid residues in the active site of a protein. dergipark.org.tr The spatial arrangement of aromatic structures and the distance between polar and non-polar regions of the molecule are also crucial for high-affinity binding. dergipark.org.tr
Systematic modifications of the benzoic acid core have yielded key SAR insights:
Halogen Substitution: The type and position of halogen atoms significantly influence biological activity. In a series of 3-iodochromone derivatives tested for fungicidal properties, 2D-QSAR analysis revealed that descriptors related to chlorine and fluorine substitution were major factors influencing activity. frontiersin.org In other studies, the introduction of electron-withdrawing groups, such as halogens, has been shown to enhance cytotoxic activity against cancer cell lines. ijpsjournal.com Specifically, for some derivatives, a bromine substituent conferred the highest activity, followed by fluorine and then chlorine.
Methoxy (B1213986) Group: The methoxy group is a common feature in many biologically active compounds. In a study of flavone (B191248) derivatives synthesized from 2-methoxybenzoic acids, it was found that a 3-methoxyl group, in conjunction with a 5-hydroxyl group, was essential for antiviral activity against rhinovirus. researchgate.net
Fluoro-Methoxy Substitution Pattern: The interplay between fluorine and methoxy groups can enhance binding affinity. For certain benzamide (B126) derivatives designed as dopamine (B1211576) D3 receptor ligands, the fluoro-methoxy substitution pattern was found to improve receptor binding through favorable hydrophobic and dipole interactions.
These computational and theoretical findings underscore the importance of precise structural modifications in tuning the biological profiles of this compound derivatives, guiding the synthesis of compounds with improved potency and selectivity.
Table 1: Correlation of Structural Modifications with Biological Activity for Benzoic Acid Derivatives This table is interactive. Sort and filter to explore the data.
| Structural Modification | Effect on Bioactivity | Example Compound Class | Computational Method |
|---|---|---|---|
| Electron-withdrawing groups (e.g., halogens) | Enhanced cytotoxic activity | Bis-Acridone Derivatives | Cytotoxicity Assays |
| Fluoro-methoxy substitution | Enhanced dopamine D3 receptor binding affinity | Benzamide-triazole conjugates | Docking Studies |
| 3-Methoxyl and 5-Hydroxyl groups | Necessary for antiviral activity | Flavones | Activity Comparison |
| Meta-positioning of Fluorine and Carboxylic Acid | Creates "bent-core" for liquid crystal/SGLT2 inhibitor applications | 3-Fluoro-2-methylbenzoic acid | Structural Analysis |
| Increased alkyl chain length | Improved inhibitory action against MCF-7 cells | Bis-Acridone Derivatives | Cytotoxicity Assays |
Prediction of Physiochemical Parameters Relevant to Bioactivity
The journey of a drug molecule from administration to its target site is governed by a host of physicochemical properties. Computational methods are widely used to predict these parameters, offering a cost-effective and rapid way to screen potential drug candidates and prioritize them for synthesis. nih.gov This in silico assessment helps to avoid late-stage failures in drug development due to poor pharmacokinetic profiles.
Key physicochemical parameters that are computationally predicted include:
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes, including the blood-brain barrier. For a derivative of 3-amino-5-fluoro-2-methylbenzoic acid, the methyl group was noted to enhance lipophilicity and improve membrane permeability. vulcanchem.com A predicted LogP of 1.8 suggests moderate lipophilicity. vulcanchem.com
Solubility: Aqueous solubility is crucial for drug absorption and distribution. The carboxylic acid group on the benzoic acid scaffold generally contributes to aqueous solubility, particularly under basic conditions where it can deprotonate to form a more soluble carboxylate salt. vulcanchem.com
pKa: The pKa value indicates the acidity of a functional group and determines its ionization state at a given pH. The carboxylic acid group of benzoic acid derivatives typically has a pKa around 2.5-4.8, meaning it is largely ionized at physiological pH. vulcanchem.com This ionization state is critical for receptor interactions and solubility.
Molecular Weight: This fundamental property influences nearly all aspects of a drug's pharmacokinetics.
Drug-likeness: Computational tools often use established guidelines, such as Lipinski's Rule of Five, to assess a molecule's "drug-likeness" based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. ijpsjournal.com
Quantitative Structure-Activity Relationship (QSAR) models frequently incorporate these predicted parameters as descriptors. frontiersin.orgresearchgate.net For instance, a QSAR study on flavone analogs found a strong correlation between anti-dengue activity and selected molecular descriptors, after confirming that the predicted physicochemical properties of the synthetic analogs were within an acceptable range. researchgate.net Similarly, theoretical calculations using Density Functional Theory (DFT) can provide deep insights into the electronic structure of molecules, which underpins their reactivity and biological interactions. researchgate.net
Table 2: Predicted Physicochemical Properties for Representative Benzoic Acid Derivatives This table is interactive. Sort and filter to explore the data.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP | Predicted pKa |
|---|---|---|---|---|
| This compound | C₈H₇FO₃ | 170.14 | N/A | N/A |
| 3-Amino-5-fluoro-2-methylbenzoic acid | C₈H₈FNO₂ | 169.15 | 1.8 | ~2.5 (acid), ~4.8 (amino) |
| 3-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 154.14 | N/A | N/A |
| 2-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | N/A | N/A |
Analytical Methodologies and Characterization in Advanced Research Contexts
Spectroscopic Characterization Techniques (e.g., Advanced NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 3-Fluoro-2-methoxybenzoic acid.
Mass Spectrometry (MS): High-resolution mass spectrometry provides precise mass-to-charge (m/z) ratio data, confirming the elemental composition of the molecule. For this compound (C₈H₇FO₃), the monoisotopic mass is 170.03792 Da. uni.lu Electrospray ionization (ESI) is a common technique used for analysis. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can further aid in identification. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 171.04520 | 129.5 |
| [M+Na]⁺ | 193.02714 | 138.7 |
| [M-H]⁻ | 169.03064 | 131.2 |
| [M+NH₄]⁺ | 188.07174 | 149.5 |
| [M+K]⁺ | 209.00108 | 137.2 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for detailing the molecular framework.
¹H NMR: Would be expected to show distinct signals for the single methoxy (B1213986) group protons, the three aromatic protons, and the acidic proton of the carboxyl group. The coupling between the fluorine atom and adjacent protons would result in characteristic splitting patterns.
¹³C NMR: Provides information on each unique carbon environment. The spectrum for the isomeric compound 3-Fluoro-4-methoxybenzoic acid has been documented, and a similar detailed spectrum would be expected for the title compound. chemicalbook.com
¹⁹F NMR: Is highly specific for the fluorine atom, providing a single resonance with coupling to nearby protons, which is a powerful tool for confirming the presence and position of the fluorine substituent.
While suppliers confirm that analytical data including NMR and LC-MS are generated for batch release, these spectra are not always published in the public domain. bldpharm.comsigmaaldrich.com
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. The purity of commercially available batches is typically high, often exceeding 97-98%. ossila.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purity assessment. A C18 column with a mobile phase gradient of water (often with an acid modifier like formic or acetic acid) and a polar organic solvent (like acetonitrile (B52724) or methanol) is typically used. Detection is commonly performed with a UV detector, often a diode-array detector (DAD) that can acquire spectra to aid in peak identification. researchgate.net
Gas Chromatography (GC): For GC analysis, the carboxylic acid group must first be derivatized to increase its volatility. A common method involves esterification, for instance, using BF₃·MeOH. researchgate.net The resulting methyl ester can then be analyzed by GC coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net
Ion Chromatography (IC): IC coupled with mass spectrometry (IC-MS) has been developed for the trace analysis of multiple fluorobenzoic acids (FBAs) simultaneously. This method is particularly useful for analyzing complex aqueous samples. researchgate.net
Advanced and Preparative Techniques:
Solid-Phase Extraction (SPE): For trace analysis in complex matrices like oil reservoir water, an SPE step is often employed prior to chromatographic analysis. Using a hydrophilic-lipophilic-balanced reversed-phase cartridge can achieve a 500-fold enrichment of the acids from a 100 mL sample, with recoveries ranging from 28% to 98%. researchgate.net
UltraPerformance Convergence Chromatography™ (UPC²™): This modern technique uses compressed CO₂ as the primary mobile phase and offers an orthogonal separation mechanism to reversed-phase LC. It is particularly valuable for impurity analysis, providing a different selectivity that can help in the discovery of unknown impurities. lcms.cz
Table 2: Chromatographic Methods for Fluorobenzoic Acid Analysis
| Technique | Typical Stationary Phase | Mobile Phase/Conditions | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol Gradient | UV/DAD, MS | Purity Assessment, Quantification researchgate.netlcms.cz |
| GC-MS | Capillary Column (e.g., DB-5) | Helium Carrier Gas | Mass Spectrometry | Trace Analysis, Identification researchgate.net |
| IC-MS | Anion Exchange | Isocratic Elution | Mass Spectrometry | Trace analysis of multiple FBAs researchgate.net |
Advanced Crystallography and Solid-State Analysis (e.g., X-ray Crystallography)
While a single-crystal X-ray structure for this compound is not prominently available in public databases, its solid-state behavior can be inferred from closely related analogues. The analysis of these structures reveals key intermolecular interactions that govern crystal packing.
A relevant analogue, 2-Hydroxy-3-methoxybenzoic acid , has been characterized by X-ray diffraction. researchgate.net Its crystal structure shows that the molecules form hydrogen-bonded dimers . The carboxylic acid group of one molecule interacts with the carboxylic acid group of a neighboring molecule, creating a characteristic R²₂(8) ring motif. These dimers are then further organized into infinite stacks through π–π interactions between the aromatic rings of adjacent dimers. researchgate.net This dimerization via carboxylic acids is a very common and robust supramolecular synthon observed in the crystal structures of many benzoic acid derivatives. iucr.org
Table 3: Crystallographic Data for Analogue 2-Hydroxy-3-methoxybenzoic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.8668 (2) |
| b (Å) | 27.9090 (11) |
| c (Å) | 7.0885 (3) |
| β (°) | 94.319 (2) |
| Volume (ų) | 762.81 (6) |
Data sourced from Liu, et al. (2007) via ResearchGate. researchgate.net
Utilization as Reference Standards in Complex Mixture Analysis
This compound serves as a high-quality reference standard for accurate results in pharmaceutical testing and other specialized research applications. biosynth.com Its well-defined chemical properties make it an ideal candidate for calibrating analytical instruments and validating methodologies.
A significant application for the broader class of fluorobenzoic acids (FBAs) is their use as chemical tracers in hydrogeological and oilfield applications. researchgate.netresearchgate.net In this context, a known quantity of an FBA is injected into a reservoir. Its detection in samples retrieved from production wells provides valuable information about fluid flow paths and reservoir dynamics. researchgate.net
The success of these tracer studies hinges on the ability to detect and quantify the FBA at very low concentrations (ng/mL to µg/L) within a complex matrix of water, salts, and organic matter. researchgate.netresearchgate.net Pure this compound, as a reference standard, is essential for:
Developing sensitive analytical methods (e.g., LC-MS/MS).
Creating calibration curves to ensure accurate quantification.
Confirming the identity of the detected tracer by comparing retention times and mass spectra.
The unique fluorine substituent makes the molecule easily distinguishable from naturally occurring organic acids in the reservoir, minimizing analytical interference and making it an effective tracer. researchgate.net
Future Directions and Emerging Research Avenues for 3 Fluoro 2 Methoxybenzoic Acid
Integration with Artificial Intelligence and Machine Learning in Drug Design
Table 1: Applications of AI/ML in Drug Design with 3-Fluoro-2-methoxybenzoic Acid
| Application Area | AI/ML Technique | Potential Impact on this compound Research |
| Target Identification | Deep Learning, Natural Language Processing | Identify novel biological targets for derivatives by analyzing biomedical literature and multi-omics data. americanpharmaceuticalreview.comnih.gov |
| Virtual Screening | Molecular Docking, Support Vector Machines | Screen millions of virtual derivatives against known targets to identify high-affinity binders. vulcanchem.comresearchgate.net |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generate novel molecular structures based on the this compound scaffold with desired properties. helixr.com |
| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks | Predict the pharmacokinetic and toxicity profiles of new derivatives to reduce late-stage failures. |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient and novel synthetic routes for complex derivatives. beilstein-journals.org |
Exploration of Novel Bioactive Targets and Mechanisms
Future research will focus on identifying and validating new biological targets for this compound and its derivatives, moving beyond their current applications. The unique structural and electronic properties imparted by the fluorine and methoxy (B1213986) groups suggest that this scaffold could interact with a wide range of biomolecules. Advanced screening techniques, coupled with a deeper understanding of disease biology, will be instrumental in uncovering these novel interactions.
Derivatives of similar fluorinated benzoic acids have shown potential in diverse therapeutic areas. For example, some have been investigated as inhibitors of enzymes like dihydrofolate reductase in Mycobacterium tuberculosis, highlighting the potential for developing new anti-infective agents. uef.fi Others have been explored for their role in modulating targets relevant to cancer and inflammatory diseases. ossila.com The structural features of this compound make it a valuable starting point for creating compounds with potential activity against a variety of enzymes and receptors.
The exploration of its mechanism of action is also a critical area of future research. While the specific molecular interactions are often not fully elucidated, the presence of the fluorine atom is known to enhance binding affinity and metabolic stability in biological systems. Future studies will likely employ techniques such as X-ray crystallography and cryo-electron microscopy to determine the precise binding modes of this compound derivatives to their protein targets. This detailed structural information will be invaluable for structure-based drug design, enabling the rational optimization of lead compounds for improved potency and selectivity.
Sustainable Synthesis and Circular Economy Principles
A significant future direction for the production of this compound and its derivatives is the adoption of green chemistry and circular economy principles. Traditional chemical synthesis methods often involve hazardous reagents, generate substantial waste, and are energy-intensive. google.com The development of more environmentally friendly synthetic routes is crucial for the long-term viability and sustainability of producing these valuable chemical intermediates.
Research is increasingly focused on replacing harsh reagents with greener alternatives and utilizing catalytic methods to improve reaction efficiency and reduce waste. For example, efforts are being made to replace hazardous reagents like certain demethylating agents with more benign options such as ionic liquids or enzymatic processes. The use of microwave-assisted synthesis has also shown promise in accelerating reactions and improving yields for related compounds. researchgate.net
Table 2: Green Chemistry Approaches for Benzoic Acid Derivative Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Waste Prevention | High-yield, atom-economical reactions | Reduces the amount of byproducts and waste generated. |
| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions | Minimizes the use and release of toxic and volatile organic compounds. |
| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature and pressure | Lowers energy consumption and associated carbon footprint. researchgate.net |
| Use of Renewable Feedstocks | Synthesis from bio-based starting materials | Reduces reliance on fossil fuels and promotes a bio-based economy. acs.org |
| Catalysis | Use of highly selective and recyclable catalysts (e.g., metal-based, enzymatic) | Increases reaction efficiency, reduces waste, and allows for catalyst reuse. acs.org |
Advanced Functionalization Strategies for Enhanced Material Performance
The unique structure of this compound makes it a versatile building block for the development of advanced materials with tailored properties. Future research will likely focus on sophisticated functionalization strategies to further enhance its performance in various applications, particularly in materials science. The strategic placement of the fluoro and methoxy groups on the benzene (B151609) ring allows for precise control over the electronic and steric properties of the resulting materials.
One promising area is the development of novel liquid crystals. The bent-core shape that can be derived from this benzoic acid structure is advantageous for creating materials with unique optical and electronic properties suitable for advanced display technologies. ossila.com By systematically modifying the core structure through advanced functionalization, researchers can fine-tune properties such as mesophase behavior, switching times, and optical anisotropy.
Furthermore, advanced functionalization techniques, such as late-stage C-H activation and cross-coupling reactions, are enabling the synthesis of increasingly complex molecules from the this compound scaffold. acs.orgrsc.org These methods allow for the precise introduction of new functional groups at specific positions on the aromatic ring, opening up possibilities for creating materials with novel electronic, optical, or biological properties. For example, the introduction of trifluoromethyl or other fluorinated groups can significantly alter the properties of the resulting molecules. nih.gov These strategies will be crucial for designing next-generation polymers, organic electronics, and other functional materials with enhanced performance characteristics.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-fluoro-2-methoxybenzoic acid, and how do they influence its reactivity in synthetic applications?
- Answer : The compound has a molecular weight of 170.14 g/mol, a melting point of 112–114°C, and the formula C₈H₇FO₃ . The fluorine atom at the 3-position enhances electron-withdrawing effects, while the methoxy group at the 2-position contributes steric hindrance, affecting regioselectivity in reactions like esterification or electrophilic substitution. These properties are critical for designing solvent systems (e.g., polar aprotic solvents for nucleophilic substitutions) and reaction temperatures (avoiding decomposition near its melting point).
Q. What are common synthetic routes to this compound, and how can intermediates be characterized?
- Answer : A practical synthesis involves fluorination of 2-methoxybenzoic acid derivatives using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). For example, nitration followed by diazotization and fluorination (as seen in structurally analogous compounds ). Key intermediates (e.g., nitro or diazonium salts) are characterized via:
- IR spectroscopy : To confirm functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹).
- ¹H/¹³C NMR : To verify substitution patterns (e.g., fluorine-induced deshielding of adjacent protons).
- HPLC : To assess purity (>97% as per commercial standards ).
Q. How can researchers optimize purification methods for this compound?
- Answer : Recrystallization using ethanol/water mixtures (due to moderate solubility in polar solvents) or column chromatography with silica gel and ethyl acetate/hexane eluents. Purity is validated via melting point analysis (112–114°C ) and comparison to spectral databases (e.g., PubChem ).
Advanced Research Questions
Q. How do contradictory spectral data (e.g., NMR or IR) arise during characterization, and how can they be resolved?
- Answer : Discrepancies may stem from:
- Tautomerism : The carboxylic acid group may exhibit keto-enol tautomerism, altering peak positions in NMR.
- Residual solvents : DMSO-d₆ or water in D₂O can obscure signals; lyophilization or rigorous drying is recommended.
- Dynamic effects : Fluorine’s quadrupolar moment may split signals in ¹H NMR. Use decoupling techniques or ¹⁹F NMR for clarity.
Cross-referencing with computational models (e.g., PubChem’s InChI data ) and high-resolution mass spectrometry (HRMS) can resolve ambiguities.
Q. What strategies improve yield in multi-step syntheses of this compound derivatives?
- Answer :
- Flow chemistry : Reduces side reactions via precise temperature/residence time control, as demonstrated in bromo-formylbenzoic acid syntheses .
- Protecting groups : Temporarily block the carboxylic acid with methyl esters to prevent unwanted side reactions during fluorination.
- Catalysis : Use Pd/Cu systems for Ullmann-type couplings of methoxy precursors.
Optimized conditions (e.g., 70% overall yield in a related protocol ) require iterative DOE (Design of Experiments) approaches.
Q. How does the substituent pattern (fluoro vs. methoxy) affect biological activity in benzoic acid derivatives?
- Answer : Fluorine increases electronegativity, enhancing binding to enzyme active sites (e.g., cyclooxygenase inhibition in salicylic acid analogs ). Methoxy groups improve lipid solubility, aiding membrane permeability. Comparative studies using:
- Enzyme assays : Measure IC₅₀ values against target proteins.
- Molecular docking : Compare binding affinities of 3-fluoro-2-methoxy vs. 3-hydroxy-2-methyl analogs (as in PubChem entries ).
Q. What advanced analytical techniques validate the stability of this compound under varying conditions?
- Answer :
- Thermogravimetric analysis (TGA) : Assess decomposition above 114°C.
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor via HPLC .
- X-ray crystallography : Resolve crystal packing effects (e.g., hydrogen-bonding networks similar to 3-hydroxy-2-methylbenzoic acid ).
Key Research Challenges
- Stereoelectronic Effects : Balancing fluorine’s electronegativity with methoxy’s steric bulk in directing substitution reactions.
- Scalability : Transitioning from batch to flow synthesis to improve reproducibility .
- Biological Relevance : Establishing structure-activity relationships (SAR) for antimicrobial or anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
